The synthesis of methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be achieved through several methods. One effective approach involves the microwave-assisted synthesis of related benzothiophene compounds. This method utilizes microwave irradiation to enhance reaction rates and yields. For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at elevated temperatures (around 130 °C) leads to high yields of the desired benzothiophene derivatives in significantly reduced reaction times (from hours to minutes) .
Another synthesis route may involve the cyclocondensation of substituted nitrobenzonitriles with thioglycolate under basic conditions, which has been established for generating various benzothiophene scaffolds . The incorporation of the tert-butyl group can be strategically introduced during the synthesis process through alkylation reactions or by using tert-butyl derivatives in the initial stages.
The molecular structure of methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate features a benzothiophene core with a tetrahydro configuration. The presence of an amino group at the second position and a carboxylate ester at the third position contributes to its chemical reactivity and biological activity. The structure can be represented using various chemical notation systems:
COC(=O)C1=C(N)SC2=C1CCCC2
DKYYKIHEIOOWRB-UHFFFAOYSA-N
The compound exhibits a melting point range of approximately 128.0–134.0 °C and appears as a pale cream to yellow crystalline powder .
Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create analogs with varied biological activities.
The mechanism of action for methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as receptors or enzymes. Compounds in this class have shown potential as modulators for various pathways including those related to inflammation and cancer . The presence of both amino and carboxylic functional groups suggests that it may interact through hydrogen bonding and ionic interactions with biological macromolecules.
The physical and chemical properties of methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are crucial for understanding its behavior in different environments:
These properties influence its stability, reactivity, and suitability for various applications.
Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2